![molecular formula C15H15NO4S2 B2711830 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 381691-83-4](/img/structure/B2711830.png)
4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
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Overview
Description
Scientific Research Applications
Synthesis and Antitumor Activity
The chemical compound 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid and its derivatives have been synthesized and evaluated for their antitumor activity. A study developed a preparative procedure for synthesizing these compounds, which showed moderate antitumor activity against most malignant tumor cells, with the UO31 renal cancer cell line being most sensitive to the tested compounds (Horishny & Matiychuk, 2020).
Photodynamic Therapy Applications
Derivatives of this chemical structure have been explored for their potential in photodynamic therapy (PDT) for cancer treatment. A study synthesized new zinc phthalocyanine compounds substituted with derivatives of this chemical, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in PDT, indicating the compound's potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Several studies have synthesized thiazolidinone derivatives of this compound for antimicrobial applications. Compounds exhibited promising antimicrobial activities against various pathogens, highlighting their potential as novel antimicrobial agents. This includes work on synthesizing and evaluating the antimicrobial activity of new thiazolidinone, thiazoline, and thiophene derivatives, where representative compounds showed promising activity (Gouda, Berghot, Shoeib, & Khalil, 2010).
Corrosion Inhibition
The derivatives of this compound have been assessed for their corrosion inhibition properties for mild steel in sulphuric acid. Studies involving physicochemical and theoretical analyses suggest that these compounds form a protective layer on mild steel surfaces, indicating their utility as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-20-11-5-2-4-10(8-11)9-12-14(19)16(15(21)22-12)7-3-6-13(17)18/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,18)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOYAOFADRKHAN-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
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